molecular formula C10H12OS B8421140 2-Methyl-3-phenylthiopropanal

2-Methyl-3-phenylthiopropanal

Cat. No.: B8421140
M. Wt: 180.27 g/mol
InChI Key: SMEGYJOSARNLFG-UHFFFAOYSA-N
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Description

2-Methyl-3-phenylthiopropanal is an aliphatic aldehyde featuring a thioether group and a phenyl substituent. Its structure is inferred to include a propanal backbone (three-carbon chain with an aldehyde group) modified by a methyl group at position 2 and a phenylthio (-S-Ph) group at position 3.

Properties

Molecular Formula

C10H12OS

Molecular Weight

180.27 g/mol

IUPAC Name

2-methyl-3-phenylsulfanylpropanal

InChI

InChI=1S/C10H12OS/c1-9(7-11)8-12-10-5-3-2-4-6-10/h2-7,9H,8H2,1H3

InChI Key

SMEGYJOSARNLFG-UHFFFAOYSA-N

Canonical SMILES

CC(CSC1=CC=CC=C1)C=O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural or functional similarities with 2-Methyl-3-phenylthiopropanal:

2-(Methylthiomethyl)-3-phenyl-2-propenal (CAS 65887-08-3)
  • Structure : An α,β-unsaturated aldehyde with a methylthio (-S-CH₃) substituent on the methylene carbon and a phenyl group at position 3 .
  • Key Differences :
    • Unsaturation (C=C bond) increases reactivity toward nucleophilic additions (e.g., Michael addition).
    • The methylthio group is part of a methylthiomethyl (-CH₂-S-CH₃) chain, unlike the phenylthio group in the target compound.
  • Applications : Likely used in specialty organic synthesis or polymer chemistry due to its conjugated system.
2-Acetyl-3-methylthiophene
  • Structure : A thiophene derivative with an acetyl (-COCH₃) group at position 2 and a methyl group at position 3 .
  • Key Differences :
    • Aromatic thiophene ring vs. aliphatic propanal chain.
    • Ketone functional group vs. aldehyde.
  • Applications : Used in materials science (e.g., organic semiconductors) and as a pharmaceutical intermediate .
3-Phenylthiopropanal (Hypothetical Comparator)
  • Structure : Propanal with a phenylthio (-S-Ph) group at position 3 but lacking the methyl group at position 2.
  • Simpler structure may lower thermal stability compared to the methylated variant.

Comparative Data Table

Compound CAS Number Functional Groups Reactivity Highlights Applications
2-Methyl-3-phenylthiopropanal Not provided Aldehyde, thioether, methyl, phenyl Nucleophilic aldehyde reactions; steric hindrance from methyl group Flavor/fragrance, synthetic intermediates (inferred)
2-(Methylthiomethyl)-3-phenyl-2-propenal 65887-08-3 α,β-unsaturated aldehyde, methylthio, phenyl Conjugated system enables Michael addition Specialty polymers, organic synthesis
2-Acetyl-3-methylthiophene Not provided Thiophene, ketone, methyl Electrophilic substitution on thiophene Organic electronics, pharmaceuticals

Research Findings and Reactivity Insights

  • Aldehyde Reactivity : 2-Methyl-3-phenylthiopropanal’s aldehyde group is prone to oxidation (forming carboxylic acids) and nucleophilic additions (e.g., forming imines or alcohols). The phenylthio group may stabilize intermediates via resonance .
  • Steric Effects: The methyl group at position 2 likely reduces reaction rates in bulky environments compared to non-methylated analogs.
  • Thermal Stability : Thioether-containing aldehydes generally exhibit lower stability than ketones (e.g., 2-Acetyl-3-methylthiophene) due to aldehyde oxidation susceptibility .

Preparation Methods

Reaction Protocol

The most cited method involves nitration of 2-methylphenylacetic acid using a nitric acid-acetic anhydride system in dichloromethane (DCM).

Reaction Conditions :

  • Molar Ratios : 1:1.5:1.1 (2-methylphenylacetic acid : HNO₃ : acetic anhydride)

  • Temperature : −10°C to 10°C (optimal at 0–5°C)

  • Time : 1–3 hours post-nitric acid addition

Procedure :

  • Dissolve 2-methylphenylacetic acid in DCM and acetic anhydride.

  • Cool to 0°C, then slowly add 98% HNO₃.

  • Stir at 0–5°C for 2 hours, filter, and isolate the product.

Mechanistic Insights :

  • Acetic anhydride moderates acidity, preventing over-nitration.

  • DCM ensures homogeneity, enhancing regioselectivity for the 3-nitro position.

Characterization Data

IR (cm⁻¹) :

  • 1718 (COOH), 1526/1340 (NO₂)

¹H NMR (DMSO-d₆, δ ppm) :

  • 2.28 (s, 3H, CH₃), 3.79 (s, 2H, CH₂), 7.37–7.74 (m, 3H, aromatic), 12.56 (s, 1H, COOH)

MS (m/z) : 195 [M+H]⁺

Thiol Addition to Methacrolein

Reaction with Thiophenol

This method employs methacrolein and thiophenol under acidic conditions.

Reaction Conditions :

  • Catalyst : Acetic acid (5–10 mol%)

  • Solvent : Water or solvent-free

  • Temperature : 40–45°C

  • Time : 2 hours

Procedure :

  • Mix methacrolein (1 eq), thiophenol (1.1 eq), and acetic acid.

  • Heat at 40–45°C with stirring.

  • Extract with DCM, dry over Na₂SO₄, and purify via vacuum distillation.

Mechanistic Insights :

  • Acid catalysis promotes Michael addition of thiophenol to the α,β-unsaturated aldehyde.

  • Anti-Markovnikov selectivity due to thiyl radical stability.

Scalability and Limitations

  • Advantages : Simple setup, avoids hazardous nitrating agents.

  • Challenges : Thiophenol’s malodor and toxicity require stringent safety protocols.

Catalytic Reductive Amination (Alternative Route)

Two-Step Process

While less common, reductive amination of 2-methyl-3-nitropropiophenone offers an alternative:

Step 1: Nitro Reduction

  • Reagents : H₂/Pd-C or NaBH₄/CuCl₂

  • Solvent : Ethanol/water

  • Yield : 85–90%

Step 2: Oxidation

  • Reagents : KMnO₄ or CrO₃ in H₂SO₄

  • Yield : 70–75%

Overall Yield : ~60%

Comparative Analysis of Methods

Method Starting Material Yield Key Advantage Limitation
Nitration2-Methylphenylacetic acid60–61%High regioselectivityRequires cryogenic conditions
Thiol AdditionMethacrolein65%Solvent-free, simple setupToxic thiophenol handling
Reductive Amination2-Methylpropiophenone60%Avoids nitration stepsMulti-step, lower overall yield

Industrial-Scale Considerations

Process Optimization

  • Nitration : Continuous flow reactors improve safety and yield by minimizing exothermic risks.

  • Thiol Addition : Solid-supported catalysts (e.g., Amberlyst-15) reduce purification steps.

Environmental Impact

  • Nitration generates NOx byproducts; scrubbers or catalytic converters are mandatory.

  • Thiophenol routes require closed systems to prevent atmospheric release .

Q & A

Q. What are the optimized synthetic routes for 2-Methyl-3-phenylthiopropanal, and how do reaction conditions influence yield and purity?

The synthesis of 2-Methyl-3-phenylthiopropanal typically involves multi-step organic reactions, such as Friedel-Crafts alkylation or thiophene functionalization. Key parameters include:

  • Temperature control : Elevated temperatures (80–100°C) may accelerate reaction rates but risk side reactions like oxidation of the thiophene ring .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while non-polar solvents (e.g., toluene) favor electrophilic substitution .
  • Catalysts : Lewis acids (e.g., AlCl₃) are critical for regioselective thiophene substitution .
    Post-synthesis, purification via column chromatography and characterization by ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) are essential to confirm structural integrity .

Q. How can researchers ensure the stability of 2-Methyl-3-phenylthiopropanal during storage and handling?

  • Storage conditions : Store in inert atmospheres (argon or nitrogen) at –20°C to prevent degradation via thiophene ring oxidation or hydrolysis of the aldehyde group .
  • Handling protocols : Use gloveboxes for air-sensitive steps and monitor purity via HPLC-UV (C18 columns, acetonitrile/water mobile phase) to detect degradation products like 3-phenylpropanal .

Q. What analytical methods are recommended for quantifying impurities in 2-Methyl-3-phenylthiopropanal?

  • LC-MS/MS : Detects trace impurities (e.g., unreacted intermediates or oxidized byproducts) with sensitivity down to 0.1% .
  • GC-FID : Quantifies volatile impurities, particularly residual solvents from synthesis (e.g., toluene or DMF) .

Advanced Research Questions

Q. How can contradictory data on the biological activity of 2-Methyl-3-phenylthiopropanal be resolved?

Contradictions in bioactivity studies (e.g., receptor binding vs. cytotoxicity) often arise from:

  • Assay variability : Standardize cell lines (e.g., HEK293 for receptor studies) and control for solvent effects (e.g., DMSO concentration ≤0.1%) .
  • Metabolic interference : Use LC-MS-based metabolomics to identify metabolites that may antagonize or enhance activity .
  • Statistical rigor : Apply multivariate analysis (e.g., PCA) to distinguish true biological effects from experimental noise .

Q. What computational strategies predict the binding affinity of 2-Methyl-3-phenylthiopropanal to biological targets?

  • Molecular docking : Software like AutoDock Vina models interactions with receptors (e.g., GPCRs) by calculating binding energies (ΔG) and hydrogen-bond networks .
  • QM/MM simulations : Combine quantum mechanics (for ligand electronic properties) and molecular mechanics (for protein flexibility) to refine docking predictions .
  • Validation : Cross-check computational results with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. How does the substitution pattern on the thiophene ring influence the reactivity of 2-Methyl-3-phenylthiopropanal in catalytic applications?

  • Electron-withdrawing groups (e.g., –NO₂) reduce thiophene’s aromaticity, enhancing susceptibility to nucleophilic attack.
  • Steric effects : Bulky substituents (e.g., –CF₃) at the 3-position hinder catalytic coupling reactions (e.g., Suzuki-Miyaura) .
  • Comparative studies : Use X-ray crystallography to analyze bond lengths and angles in derivatives, correlating structure with reactivity .

Q. What methodologies elucidate the environmental fate of 2-Methyl-3-phenylthiopropanal in ecotoxicology studies?

  • Biodegradation assays : Incubate with soil microbiota and monitor degradation via GC-MS to identify breakdown products (e.g., thiophene-2-carboxylic acid) .
  • Aquatic toxicity testing : Use Daphnia magna or zebrafish models to assess LC₅₀ values, ensuring compliance with OECD guidelines .

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